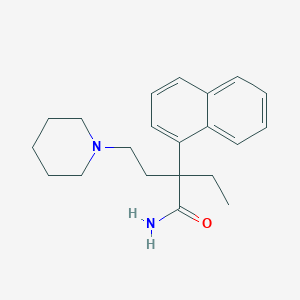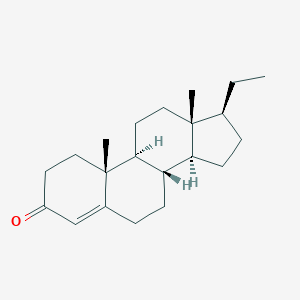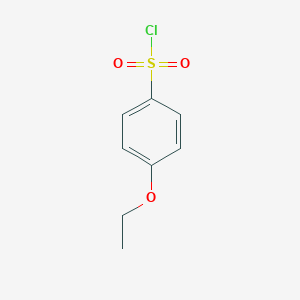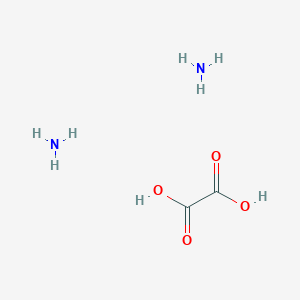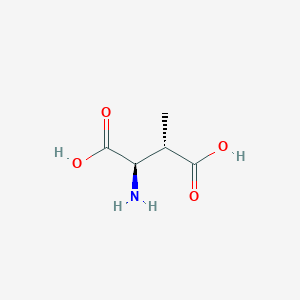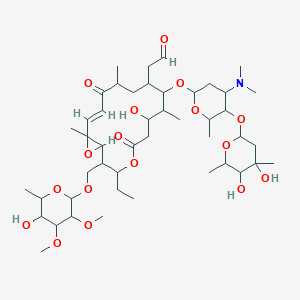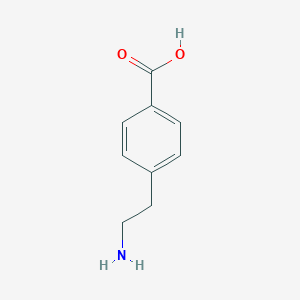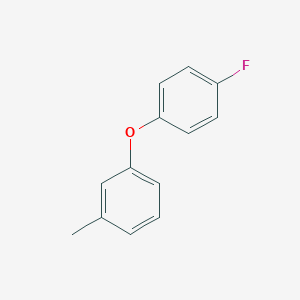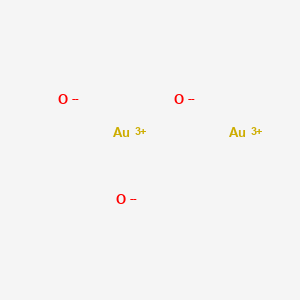
Gold(III) oxide
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Gold(III) oxide, an inorganic compound of gold and oxygen, has been found to exhibit anticancer activities by primarily targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes . TrxR plays a crucial role in maintaining the redox balance within cells, and its inhibition can lead to cell death .
Mode of Action
This compound interacts with its targets, such as TrxR, by forming bonds with the thiol groups present in these proteins and enzymes . This interaction disrupts the normal functioning of these targets, leading to changes at the cellular level .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the generation of reactive oxygen species (ROS) . The disruption of TrxR activity leads to an imbalance in the redox state of the cell, resulting in the accumulation of ROS . This can cause oxidative stress, leading to cell death .
Pharmacokinetics
The size, shape, surface charge, and surface modification of gold complexes are known to influence their pharmacokinetic properties .
Result of Action
The primary result of this compound’s action is the induction of cell death via the generation of ROS . This is particularly significant in the context of cancer cells, where the induced cell death can help in controlling the growth and spread of the cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be unstable and decomposes at 298 °C . It is insoluble in water but soluble in hydrochloric and nitric acid . Furthermore, its decomposition can be accelerated by reactions with excited water molecules produced by ultraviolet light .
Biochemische Analyse
Biochemical Properties
Gold(III) oxide has been shown to interact with various biomolecules in tumor cells, resulting in anti-tumor effects . It has been reported to modulate glucose, protein, and nucleic acid metabolism in tumor cells
Cellular Effects
This compound has been reported to exhibit anticancer activities by targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes, triggering cell death via reactive oxygen species (ROS) . It has also been reported to elicit biochemical hallmarks of immunogenic cell death (ICD) as an ICD inducer .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This compound is considerably unstable from 155 °C . The reaction proceeds through a short-lived gas phase species of Au
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound has been shown to target several metabolic pathways and a number of metabolites in tumor cells
Transport and Distribution
A transport reaction of gold occurs during the reaction of this compound with CO at temperatures around 400 °C . The reaction proceeds through a short-lived gas phase species of Au .
Subcellular Localization
It has been reported that gold nanoparticles, which could be formed from this compound, can be found in various subcellular locations depending on their size .
Vorbereitungsmethoden
Gold(III) oxide can be synthesized through several methods. One common laboratory method involves heating amorphous hydrated this compound with perchloric acid and an alkali metal perchlorate in a sealed quartz tube at around 250°C and a pressure of approximately 30 MPa . Another method involves the reaction of gold with oxygen at high temperatures to form this compound . Industrial production methods often involve the reduction of gold(III) chloride in the presence of a suitable reducing agent .
Analyse Chemischer Reaktionen
Gold(III) oxide undergoes various chemical reactions, including:
Reduction: This compound can be reduced to metallic gold using reducing agents such as hydrogen or carbon monoxide.
Decomposition: Upon exposure to light or heat, this compound decomposes into gold and oxygen.
Reaction with Acids: It reacts with hydrochloric acid to form chloroauric acid and with nitric acid to form gold(III) nitrate.
Wissenschaftliche Forschungsanwendungen
Gold(III) oxide has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Gold(III) oxide can be compared with other gold compounds such as gold(I) chloride, gold(III) chloride, and gold(III) bromide:
Gold(I) chloride (AuCl): This compound forms zigzag polymeric chains and is typically used in gold mining.
Gold(III) chloride (AuCl₃): It is a common oxidation state of gold and is used in various chemical reactions and industrial processes.
Gold(III) bromide (AuBr₃): Similar to gold(III) chloride, it is used in chemical synthesis and exhibits similar reactivity.
This compound is unique due to its amphoteric nature, allowing it to react both as an acid and a base . Its ability to decompose upon exposure to light or heat also distinguishes it from other gold compounds .
Eigenschaften
IUPAC Name |
gold(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Au.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYSHSNGZNCTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Au+3].[Au+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Au2O3 | |
| Record name | gold trioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gold_trioxide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Gold(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gold(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.931 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown solid; [Merck Index] Deep brown powder; [Sigma-Aldrich MSDS] | |
| Record name | Gold trioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14461 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1303-58-8 | |
| Record name | Gold trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold oxide (Au2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Digold trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GOLD SESQUIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW5Y686RUP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


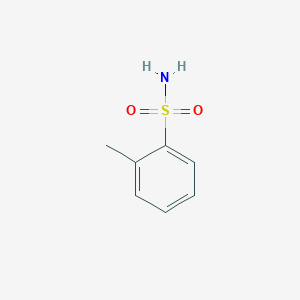
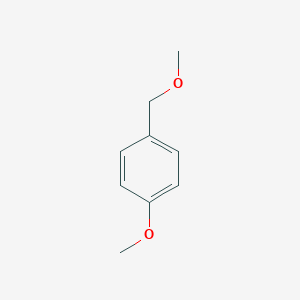
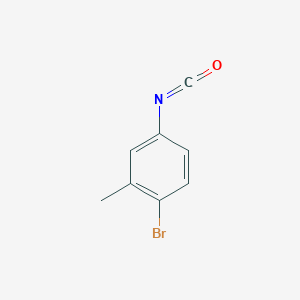
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)
